(S)-8-chloro-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one
Overview
Description
(S)-8-chloro-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one is a useful research compound. Its molecular formula is C8H7ClF3N3O and its molecular weight is 253.61 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
(S)-8-chloro-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one interacts with its targets by inhibiting the electron transport in the mitochondrial complex I . This inhibition disrupts the normal flow of electrons within the cells, leading to a decrease in the production of ATP, the primary energy source for cells . This energy disruption can lead to cell death, particularly in rapidly dividing cells such as those found in fungi .
Biochemical Pathways
The affected biochemical pathway is the electron transport chain, specifically at the level of mitochondrial complex I . The inhibition of this complex disrupts the normal flow of electrons, leading to a decrease in the proton gradient across the mitochondrial membrane . This decrease in the proton gradient disrupts the production of ATP, leading to energy depletion and cell death .
Pharmacokinetics
The trifluoromethyl group may enhance its lipophilicity, potentially improving its ability to cross biological membranes and reach its target sites
Result of Action
The result of the action of this compound is the disruption of energy production within the cell, leading to cell death . This makes it an effective fungicide, as it can kill the fungal cells by disrupting their energy supply .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, temperature and humidity can influence the stability and efficacy of the compound
Biochemical Analysis
Biochemical Properties
(S)-8-chloro-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. The trifluoromethyl group in the compound enhances its electronegativity, making it a potent inhibitor of certain enzymes. For instance, it has been observed to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . The interaction between this compound and CDKs involves the formation of hydrogen bonds and hydrophobic interactions, leading to the inhibition of kinase activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to induce apoptosis in cancer cells by disrupting the CDK2/cyclin A2 complex, thereby halting cell proliferation . Additionally, this compound affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of CDKs, forming stable complexes that inhibit their enzymatic activity . This inhibition is achieved through hydrogen bonding and hydrophobic interactions between the compound and key amino acid residues in the active site. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on CDKs and continues to induce apoptosis in cancer cells even after prolonged exposure. The efficacy of the compound may decrease over time due to potential metabolic degradation in cellular environments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK activity and induces apoptosis without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in tissues and its interaction with non-target proteins.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to pyrimidine metabolism . The compound interacts with enzymes such as dihydropyrimidine dehydrogenase and thymidine phosphorylase, which are involved in the catabolism and salvage of pyrimidine nucleotides. These interactions can affect metabolic flux and alter the levels of key metabolites in cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound is known to interact with organic anion transporters and multidrug resistance proteins, which facilitate its uptake and efflux from cells. These interactions influence the localization and accumulation of the compound in different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with CDKs and other regulatory proteins . Additionally, post-translational modifications such as phosphorylation and ubiquitination can influence the targeting of the compound to specific subcellular compartments, thereby modulating its activity.
Properties
IUPAC Name |
(8S)-2-chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydropyrimido[1,2-a]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N3O/c9-5-3-6(16)15-2-1-4(8(10,11)12)13-7(15)14-5/h3-4H,1-2H2,(H,13,14)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPPUVAQWCTKNO-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C=C(N=C2NC1C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=O)C=C(N=C2N[C@@H]1C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.